
Ralmitaront
説明
ラルミタロント: (開発コード名RG-7906およびRO-6889450としても知られています)は現在、統合失調症および統合失調感情障害の陰性症状の治療のために臨床試験が行われています . 製薬会社ロシュ社によって開発されています。
2. 製法
残念ながら、ラルミタロントの具体的な合成経路と反応条件は、公の場で広く公開されていません。 それは、トレースアミン関連受容体1 (TAAR1) の経口活性アゴニストであり、EC50値は110.4 nMです . 工業的な製造方法は、特許によって保護されています。
準備方法
Unfortunately, specific synthetic routes and reaction conditions for Ralmitaront are not widely disclosed in the public domain. it is an orally active agonist of trace amine-associated receptor 1 (TAAR1) with an EC50 value of 110.4 nM . Industrial production methods remain proprietary.
化学反応の分析
ラルミタロントが受ける反応の種類は、広く文書化されていません。 TAAR1の部分アゴニストとして、この受容体と特定の方法で相互作用すると考えられます。 合成および官能基化に関連する一般的な試薬および条件は、公開されていません。
4. 科学研究への応用
a. 抗精神病作用: ラルミタロントは、統合失調症および統合失調感情障害の陰性症状を軽減する可能性について調査されています。 これらの症状には、社会的な引きこもり、感情表現の減少、認知機能の低下が含まれます。
b. 認知機能の改善: ラルミタロントは、げっ歯類において、認知機能を改善する効果を示しており、精神障害に関連する認知機能の障害の治療に関連する可能性があります .
c. 抗うつ効果: 完全に解明されていませんが、ラルミタロントのTAAR1との相互作用は、気分調節および抗うつ効果において可能性のある役割を示唆しています。
科学的研究の応用
Pharmacological Profile
Ralmitaront's mechanism of action involves modulation of the TAAR1 receptor, which is believed to play a role in dopaminergic neurotransmission. Unlike conventional antipsychotics that directly engage dopamine D2 receptors, this compound's unique action may lead to a different therapeutic profile, particularly concerning negative symptoms of schizophrenia.
In Vitro Studies
Recent studies have compared this compound with ulotaront (another TAAR1 agonist) regarding their pharmacological efficacy. Findings indicate that this compound exhibits lower efficacy at TAAR1 in G protein recruitment, cyclic AMP (cAMP) accumulation, and G protein-coupled inward rectifier potassium channel activation assays. Notably, this compound lacks detectable activity at serotonin 5-HT1A and dopamine D2 receptors, suggesting a distinct pharmacological profile compared to ulotaront .
Clinical Trials
This compound has been subjected to several clinical trials aimed at evaluating its safety and efficacy in treating schizophrenia and schizoaffective disorders. The following table summarizes key clinical trials involving this compound:
The termination of these trials raises concerns about the compound's effectiveness as a monotherapy or adjunctive treatment for schizophrenia. Preliminary analyses from these studies indicated that this compound did not demonstrate significant improvements in standard assessment scales like the Positive and Negative Syndrome Scale (PANSS) when compared to placebo .
Implications for Treatment
The potential applications of this compound are significant given the urgent need for effective treatments for both positive and negative symptoms of schizophrenia. Current antipsychotic treatments primarily address positive symptoms (e.g., hallucinations and delusions), while negative symptoms (e.g., lack of motivation, emotional blunting) remain inadequately treated.
作用機序
ラルミタロントがその効果を発揮する正確なメカニズムは、現在も研究の活発な分野です。 それは、神経伝達物質の放出と神経活動の調節に関与する受容体であるTAAR1の部分アゴニストとして作用します。 TAAR1は、さまざまな脳領域に発現し、ドーパミン作動性およびセロトニン作動性シグナル伝達に関与しています .
6. 類似の化合物との比較
ラルミタロントは、TAAR1を標的とする調査中の抗精神病薬のクラスに属します。 このカテゴリの別の化合物には、ウロタロント (SEP-363856) があり、これは5-HT1Aアゴニスト活性も持ち、現在統合失調症の治療のための第3相臨床試験中です . ラルミタロントの独自性は、その特定のTAAR1部分アゴニズムにあります。
類似化合物との比較
Ralmitaront belongs to a class of investigational antipsychotics targeting TAAR1. Another compound in this category is Ulotaront (SEP-363856) , which also has 5-HT1A agonist activity and is currently in Phase 3 clinical trials for schizophrenia treatment . The uniqueness of this compound lies in its specific TAAR1 partial agonism.
生物活性
Ralmitaront (RO6889450) is a synthetic compound developed as a partial agonist for the trace amine-associated receptor 1 (TAAR1). This compound has gained attention as a potential treatment for schizophrenia and related disorders, particularly due to its unique mechanism of action that differs from traditional antipsychotics.
This compound primarily acts on TAAR1, which is implicated in modulating neurotransmitter systems involved in psychosis. Unlike conventional antipsychotics that target dopamine D2 receptors, this compound's mechanism is believed to enhance cognitive function and alleviate negative symptoms associated with schizophrenia without the typical side effects linked to dopamine antagonism .
In Vitro Studies
Recent studies have compared the biological activity of this compound with ulotaront, another TAAR1 agonist. The findings indicate that this compound exhibits:
- Lower Efficacy : In assays measuring G protein recruitment and cyclic AMP (cAMP) accumulation, this compound showed significantly lower efficacy at TAAR1 compared to ulotaront. For instance, in luminescence measurements, this compound's efficacy was recorded at 1.26 ± 0.01, while ulotaront reached 1.32 ± 0.01 .
- Slower Binding Kinetics : The compound demonstrated slower binding kinetics at TAAR1, which may influence its therapeutic profile and clinical effectiveness .
- Lack of Activity at Other Receptors : this compound did not show detectable activity at serotonin 5-HT1A receptors or dopamine D2 receptors, further differentiating it from ulotaront, which acts as a partial agonist at these sites .
Comparative Efficacy in Clinical Trials
This compound has been evaluated in several clinical trials aimed at assessing its efficacy in treating schizophrenia:
- Phase 2 Trials : One notable trial (NCT04512066) aimed to compare the effects of this compound against placebo in patients experiencing acute exacerbations of schizophrenia. However, this study was terminated due to the compound failing to meet its primary endpoint of improving scores on the Positive and Negative Syndrome Scale (PANSS) at four weeks .
- Adjunctive Therapy : Another study investigated this compound's efficacy as an adjunct to atypical antipsychotics but similarly did not demonstrate significant improvements .
Data Summary
The following table summarizes key findings from in vitro studies comparing this compound and ulotaront:
Parameter | This compound | Ulotaront |
---|---|---|
Efficacy at TAAR1 | Lower (1.26 ± 0.01) | Higher (1.32 ± 0.01) |
Binding Kinetics | Slower | Faster |
Activity at 5-HT1A | None | Partial |
Activity at Dopamine D2 | None | Low Efficacy |
特性
IUPAC Name |
5-ethyl-4-methyl-N-[4-[(2S)-morpholin-2-yl]phenyl]-1H-pyrazole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-3-14-11(2)16(21-20-14)17(22)19-13-6-4-12(5-7-13)15-10-18-8-9-23-15/h4-7,15,18H,3,8-10H2,1-2H3,(H,19,22)(H,20,21)/t15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHXGKRFUPEPFM-OAHLLOKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)C(=O)NC2=CC=C(C=C2)C3CNCCO3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C(=NN1)C(=O)NC2=CC=C(C=C2)[C@H]3CNCCO3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901336976 | |
Record name | Ralmitaront | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901336976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2133417-13-5 | |
Record name | Ralmitaront [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2133417135 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ralmitaront | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901336976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RALMITARONT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QA8MW1Q80P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。